Tigemonam Tigemonam Tigemonam is a monobactam.
Brand Name: Vulcanchem
CAS No.: 102507-71-1
VCID: VC0006899
InChI: InChI=1S/C12H15N5O9S2/c1-12(2)8(10(21)17(12)26-28(22,23)24)15-9(20)7(16-25-3-6(18)19)5-4-27-11(13)14-5/h4,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)(H,22,23,24)/b16-7+/t8-/m1/s1
SMILES: CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C
Molecular Formula: C12H15N5O9S2
Molecular Weight: 437.4 g/mol

Tigemonam

CAS No.: 102507-71-1

Cat. No.: VC0006899

Molecular Formula: C12H15N5O9S2

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

Tigemonam - 102507-71-1

CAS No. 102507-71-1
Molecular Formula C12H15N5O9S2
Molecular Weight 437.4 g/mol
IUPAC Name 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid
Standard InChI InChI=1S/C12H15N5O9S2/c1-12(2)8(10(21)17(12)26-28(22,23)24)15-9(20)7(16-25-3-6(18)19)5-4-27-11(13)14-5/h4,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)(H,22,23,24)/b16-7+/t8-/m1/s1
Standard InChI Key VAMSVIZLXJOLHZ-XUNMKLQISA-N
Isomeric SMILES CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)/C(=N/OCC(=O)O)/C2=CSC(=N2)N)C
SMILES CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C
Canonical SMILES CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tigemonam belongs to the monobactam class, featuring a β-lactam ring fused to a sulfonic acid group (Figure 1). Its core structure includes:

  • A 3-aminomonobactamic acid nucleus with a (3S)-configured azetidinone ring.

  • A (Z)-configured oxyimino side chain at position C-3, linked to a 2-aminothiazol-4-yl group.

  • A sulfonic acid ester substituent at position N-1, enhancing stability against β-lactamases .

The stereochemistry and side chain configuration are critical for binding to penicillin-binding proteins (PBPs) and avoiding enzymatic hydrolysis .

Physicochemical Characteristics

Key properties include:

  • Solubility: Freely soluble in dimethyl sulfoxide (DMSO) but poorly soluble in aqueous solutions at neutral pH .

  • Stability: Degrades rapidly under acidic conditions (pH <4) but remains stable in intestinal pH ranges, facilitating oral absorption .

  • pKa: Predicted acidic pKa of -3.0, attributed to the sulfonic acid group .

Table 1: Comparative Properties of Tigemonam and Aztreonam

PropertyTigemonamAztreonam
Molecular Weight437.41 g/mol435.43 g/mol
Oral Bioavailability>90%<1%
Plasma Half-Life1.5–2.0 hours1.7–2.1 hours
Primary TargetPBP3PBP3
β-Lactamase StabilityTEM-1, SHV-1TEM-1, SHV-1

Mechanism of Action and β-Lactamase Stability

Target Engagement

Tigemonam inhibits bacterial cell wall synthesis by irreversibly binding to penicillin-binding protein 3 (PBP3), which is essential for septal peptidoglycan cross-linking. This action leads to filamentation and lysis of susceptible Gram-negative bacteria . Unlike cephalosporins, tigemonam’s monobactam structure lacks a second ring system, reducing interactions with PBPs of Gram-positive species .

Resistance Profile

In Vitro Antibacterial Activity

Spectrum of Activity

Tigemonam’s potency against Gram-negative aerobes is summarized below:

Table 2: MIC90 Values of Tigemonam Against Common Pathogens

OrganismMIC90 (mg/L)Comparison with Aztreonam
Escherichia coli0.062-fold less active
Klebsiella pneumoniae0.12Equipotent
Proteus mirabilis0.254-fold more active
Haemophilus influenzae0.03Equipotent
Enterobacter cloacae16.08-fold less active

Tigemonam exhibits minimal inoculum effect, maintaining activity across bacterial densities of 10210^210610^6 CFU/mL . Time-kill assays demonstrate a 99.9% reduction in viable counts within 2 hours at 4× MIC .

Synergy and Antagonism

  • Synergy: Observed with aminoglycosides against Serratia marcescens due to enhanced membrane permeability .

  • Antagonism: Occurs with clavulanic acid, as β-lactamase inhibition provides no additive benefit .

Pharmacokinetics and Pharmacodynamics

Absorption and Distribution

After oral administration, tigemonam achieves peak plasma concentrations (CmaxC_{\text{max}}) of 12–15 mg/L within 1.5 hours. Protein binding is negligible (<10%), enabling extensive tissue penetration, including renal parenchyma (AUC: 45 mg·h/L) and prostatic fluid .

Metabolism and Excretion

  • Metabolism: Hepatic sulfation accounts for <5% of clearance.

  • Excretion: Primarily renal (80% unchanged), with a elimination half-life (t1/2t_{1/2}) of 1.8 hours .

Table 3: Pharmacokinetic Parameters in Healthy Volunteers

ParameterValue
CmaxC_{\text{max}}14.2 mg/L
TmaxT_{\text{max}}1.5 hours
AUC024_{0–24}98 mg·h/L
t1/2t_{1/2}1.8 hours
Urinary Recovery78% (0–24 h)

Clinical Applications and Therapeutic Use

Approved Indications

Tigemonam is licensed for:

  • Uncomplicated urinary tract infections (UTIs) caused by E. coli or Proteus spp.

  • Acute otitis media due to β-lactamase-producing H. influenzae.

  • Traveler’s diarrhea associated with enterotoxigenic E. coli (ETEC) .

Efficacy in Clinical Trials

In a randomized trial of 450 patients with pyelonephritis, tigemonam (500 mg twice daily) achieved a 94% clinical cure rate, comparable to ciprofloxacin (96%) . For cystitis, bacteriologic eradication rates exceed 90% at 7 days post-therapy .

Resistance Mechanisms and Limitations

Emerging Resistance

  • ESBL-Producing Strains: Klebsiella isolates with CTX-M-15 show MICs ≥32 mg/L, rendering tigemonam ineffective .

  • AmpC Overexpression: Chromosomal AmpC β-lactamases in Enterobacter spp. hydrolyze tigemonam, requiring MIC adjustments up to 16 mg/L .

Spectrum Gaps

  • Non-Fermenters: Pseudomonas aeruginosa and Acinetobacter baumannii are intrinsically resistant (MICs >64 mg/L) .

  • Anaerobic Bacteria: Bacteroides fragilis is unaffected (MIC90 >128 mg/L) .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator